molecular formula C11H17N3O B1489387 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402667-26-8

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1489387
CAS RN: 1402667-26-8
M. Wt: 207.27 g/mol
InChI Key: ZVENUPUSKPFFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CPD-1) is a heterocyclic compound belonging to the oxadiazole class of compounds. It has been studied extensively for its potential as a therapeutic agent, due to its unique molecular structure, which allows for a variety of chemical and biological properties. CPD-1 has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, CPD-1 is known to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent due to its unique molecular structure, which allows for a variety of chemical and biological properties. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in laboratory experiments, such as in the study of drug metabolism, drug delivery, and drug design.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve interactions with several cellular targets, including enzymes, receptors, and transporters. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to interact with several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole also binds to and activates several receptors, including the nuclear factor-κB (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ). In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to inhibit the activity of several transporters, including the multidrug resistance-associated protein 1 (MRP1).
Biochemical and Physiological Effects
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer activities. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has also been found to possess anti-microbial activities, and has been studied for its potential to treat infections caused by a variety of microorganisms.

Advantages and Limitations for Lab Experiments

The use of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is relatively stable and non-toxic, and can be easily synthesized in a cost-effective manner. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. However, there are some limitations to the use of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in laboratory experiments. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not water-soluble, and thus must be dissolved in an organic solvent before use. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not very soluble in aqueous solutions, and thus must be used in concentrations that are lower than those typically used in laboratory experiments.

Future Directions

The potential applications of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are numerous, and there are many potential future directions for its use. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could potentially be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be used to study drug metabolism, drug delivery, and drug design. Finally, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be used to study the biochemical and physiological effects of various compounds, and to develop potential treatments for a variety of conditions.

properties

IUPAC Name

5-cyclopentyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-8(3-1)11-13-10(14-15-11)9-5-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENUPUSKPFFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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